N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the oxadiazole derivative with a thiol compound.
Final Coupling with the Fluorophenyl Group: The final step involves coupling the intermediate with a fluorophenyl acetamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridinyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the oxadiazole or pyridinyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. The presence of the fluorophenyl and pyridinyl groups suggests potential activity against certain enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound might be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the oxadiazole ring might participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Uniqueness
N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter electronic properties, and improve binding interactions with biological targets, making this compound potentially more effective or selective compared to its analogs.
Properties
Molecular Formula |
C15H11FN4O2S |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-3-5-12(6-4-11)18-13(21)9-23-15-20-19-14(22-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,21) |
InChI Key |
ASULFKAEJNDRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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